Calcium Folinate

Pharmaceutical Formulation Solution Stability Comparative Salt Analysis

Procure Calcium Folinate (CAS 1492-18-8), the racemic (1:1 D/L) 5-formyl tetrahydrofolate calcium salt essential for high-dose methotrexate rescue and 5-FU modulation in FOLFOX/FOLFIRI protocols. This pale yellow, hygroscopic lyophilized powder (MW 511.5) bypasses DHFR, restoring folate pools. Due to documented photodegradation and solution instability, the lyophilized format ensures potency at administration. Its solubility and stability profile differ markedly from the sodium salt and single-isomer calcium levofolinate—substitution risks formulation failure. Optimize CIVAS compounding under light-protected conditions for reliable 24–48 h infusions.

Molecular Formula C20H23N7O7.Ca
C20H23CaN7O7
Molecular Weight 513.5 g/mol
CAS No. 1492-18-8
Cat. No. B1672649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium Folinate
CAS1492-18-8
SynonymsIST5-002;  IST5 002;  IST5002;  Benzyl-AMP;  N6-Benzyladenosine-5'-phosphate; 
Molecular FormulaC20H23N7O7.Ca
C20H23CaN7O7
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESC1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
InChIInChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12?,13-;/m0./s1
InChIKeyBZPWXVJDMRBCMD-ZEDZUCNESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityDMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Calcium Folinate (CAS 1492-18-8) Technical Baseline and Sourcing Context


Calcium Folinate (also designated Leucovorin Calcium or folinic acid calcium salt, CAS 1492-18-8) is a racemic (1:1) mixture of the dextrorotary (D) and levorotary (L) diastereoisomers of 5-formyl tetrahydrofolate [1]. It is a reduced folate derivative that bypasses the dihydrofolate reductase (DHFR) enzyme, a critical step inhibited by antimetabolites like methotrexate, thereby enabling its primary clinical roles as a rescue agent following high-dose methotrexate therapy and as a modulator of 5-fluorouracil (5-FU) cytotoxicity in colorectal cancer regimens such as FOLFOX and FOLFIRI [2]. The compound is a pale yellow powder, hygroscopic, and sparingly soluble in water, with a molecular weight of 511.5 g/mol [1].

Why Generic Substitution for Calcium Folinate Carries Verifiable Risk


In-class substitution of calcium folinate with alternative folate derivatives or salts is not a trivial decision due to documented, quantifiable differences in solubility, stability, and pharmacokinetic behavior that directly impact pharmaceutical formulation, dosing, and clinical logistics. For instance, the solubility and stability profiles of the calcium salt diverge significantly from the sodium salt, with calcium folinate prone to crystallization in concentrated solutions at refrigeration temperatures and requiring specific formulation strategies to ensure stability [1]. Furthermore, the racemic nature of calcium folinate contrasts with the single-isomer composition of calcium levofolinate, leading to distinct metabolic handling of the D- and L-isomers, which influences pharmacokinetic parameters and effective dosing equivalency . These physicochemical and pharmacological distinctions underscore that substituting one form for another without careful consideration can lead to formulation failure or altered clinical outcomes.

Quantitative Evidence for the Differentiated Selection of Calcium Folinate (CAS 1492-18-8)


Comparative Aqueous Solubility and Formulation Stability of Calcium vs. Sodium Folinate Salts

Calcium folinate exhibits markedly inferior stability and solubility compared to its sodium salt counterpart, a critical differentiator for formulation scientists. At a typical refrigeration temperature of approximately 4°C, calcium folinate solutions crystallize at concentrations as low as 15 mg/ml, while sodium folinate solutions remain stable without crystallization at concentrations up to 400 mg/ml [1]. This necessitates the use of complexing agents in calcium folinate formulations to achieve even modestly stable concentrations (e.g., up to 50 mg/ml) at refrigerator temperatures, whereas sodium folinate can be prepared as a stable, high-concentration solution without such additives [1].

Pharmaceutical Formulation Solution Stability Comparative Salt Analysis

Isomer-Specific Pharmacokinetics: Bioavailability of Racemic Calcium Folinate vs. Levoleucovorin

The racemic nature of calcium folinate leads to saturable and dose-dependent oral bioavailability that distinguishes it from its single-isomer alternative. Following oral administration, the apparent bioavailability of calcium folinate (leucovorin) decreases from 97% at a 25 mg dose to only 37% at a 100 mg dose . This saturable absorption is attributed to the carrier-mediated intestinal transport of the active L-isomer. In contrast, parenteral administration ensures complete bioavailability [1], highlighting a key procurement decision point between oral and injectable product forms based on required dosing levels.

Pharmacokinetics Oral Bioavailability Isomer Comparison

Quantitative Comparison of Methotrexate Rescue Potency: Racemic Calcium Folinate vs. Pure 6S (Levo) Isomer

In a head-to-head in vitro study on CCRF-CEM cells, the pure 6S (levo) isomer of folinate demonstrated superior potency over the racemic (6RS) mixture in rescuing cells from methotrexate cytotoxicity. To achieve a protective effect, the racemic mixture (6RS) required a concentration 2-fold greater than that of the pure 6S isomer [1]. This indicates that the presence of the pharmacologically inactive 6R (dextro) isomer in the racemic calcium folinate product dilutes its rescue potency, necessitating higher total doses to achieve an equivalent pharmacological effect [1].

Methotrexate Rescue In Vitro Pharmacology Diastereoisomer Comparison

Photostability and Compatibility of Calcium Folinate in Common Infusion Vehicles

Calcium folinate demonstrates differential stability profiles depending on the infusion vehicle and light exposure, which is critical for hospital pharmacy preparation and administration. Under room temperature conditions with light exposure, the relative content of calcium folinate degraded significantly, falling to 94.5% of initial when mixed with glucose injection and to 88.4% when mixed with sodium chloride injection over 48 hours [1]. In contrast, solutions protected from light maintained consistent concentrations (RSD < 2%) over the same period [1]. This quantifies the product's sensitivity to both diluent choice and light, providing actionable data for clinical pharmacy practice.

Drug Stability Infusion Compatibility Photodegradation

Targeted Application Scenarios for Calcium Folinate Based on Quantified Differentiation Evidence


Lyophilized Powder Formulation for High-Dose Methotrexate Rescue Protocols

Given its inherent instability in solution at high concentrations [5], calcium folinate is optimally supplied as a lyophilized powder for reconstitution immediately prior to use. This scenario is critical for high-dose methotrexate rescue protocols in osteosarcoma and leukemia therapy, where precise, high-dose parenteral administration is required to counteract toxicity . The stability data supports the procurement of a powder format over a pre-mixed solution to ensure potency at the time of administration.

Adjunct to 5-FU in Colorectal Cancer Regimens Requiring Precise Pharmacokinetic Modulation

Calcium folinate is a cornerstone component of FOLFOX and FOLFIRI regimens for metastatic colorectal cancer, where its role is to stabilize the binding of 5-FU's active metabolite to thymidylate synthase [5]. The quantitative evidence of its saturable oral bioavailability dictates that for these high-dose combination therapies, the injectable formulation of calcium folinate is the standard of care. Procurement for oncology infusion centers should therefore prioritize the injectable, racemic product, with an understanding of its 2-fold lower in vitro potency relative to the pure levo-isomer for dosing equivalency calculations [4].

Hospital Compounding for Extended Infusion under Controlled Light Conditions

The quantified photodegradation profile of calcium folinate [5] makes it a product well-suited for use in centralized intravenous additive services (CIVAS) where compounding can be performed under controlled, light-protected conditions. This allows for the preparation of 24-hour or 48-hour infusions in glucose-based vehicles, maximizing operational efficiency while ensuring product stability. Pharmacy departments should base their compounding and storage protocols on this specific stability data to avoid product loss and ensure patient safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium Folinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.